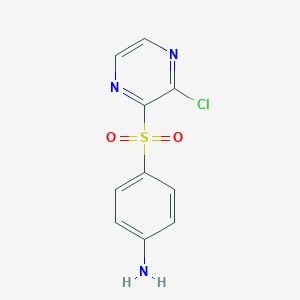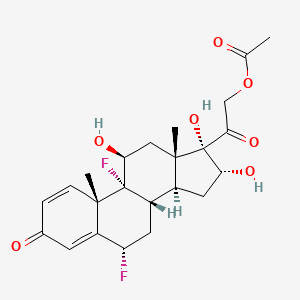
Cyclosporin D-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclosporin D-d4 is a nonpolar cyclic oligopeptide with immunosuppressant activity. It is a deuterium-labeled analogue of Cyclosporin D, which is part of the cyclosporine family known for their selective immunosuppressive properties. These compounds are primarily used to prevent organ transplant rejection and treat various autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin D-d4 involves the incorporation of deuterium atoms into the Cyclosporin D molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of specific fungi, such as Tolypocladium inflatum, followed by chemical modification to introduce deuterium. The final product is purified using advanced chromatographic techniques to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Cyclosporin D-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially altering its biological activity.
Reduction: This reaction can be used to modify specific functional groups within the molecule.
Substitution: This reaction involves the replacement of specific atoms or groups within the molecule, often used in the synthesis of analogues.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogues .
Aplicaciones Científicas De Investigación
Cyclosporin D-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the structure and dynamics of peptides.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in autoimmune diseases and organ transplantation.
Industry: Used in the development of new immunosuppressive drugs and as a tool in drug delivery research.
Mecanismo De Acción
Cyclosporin D-d4 exerts its effects by binding to cyclophilin, a cytosolic protein. This complex then inhibits the phosphatase activity of calcineurin, a key enzyme in the activation of T-cells. By inhibiting calcineurin, this compound prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .
Comparación Con Compuestos Similares
Cyclosporin A: Another member of the cyclosporine family, known for its potent immunosuppressive properties.
Cyclosporin B: Similar in structure to Cyclosporin A but with different immunosuppressive activity.
Cyclosporin C: Another analogue with distinct biological activity.
Uniqueness of Cyclosporin D-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in various research applications. The incorporation of deuterium can also affect the pharmacokinetics and metabolic stability of the compound, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C36H72N4O5 |
|---|---|
Peso molecular |
645.0 g/mol |
Nombre IUPAC |
butane;(E,3R,4R)-7,8,8,8-tetradeuterio-3-hydroxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-N-[(3S)-2-methyl-4-oxopentan-3-yl]oct-6-enamide |
InChI |
InChI=1S/C28H52N4O5.2C4H10/c1-12-13-14-19(8)25(34)24(27(36)30-22(17(4)5)20(9)33)32(11)28(37)23(18(6)7)31-26(35)21(29-10)15-16(2)3;2*1-3-4-2/h12-13,16-19,21-25,29,34H,14-15H2,1-11H3,(H,30,36)(H,31,35);2*3-4H2,1-2H3/b13-12+;;/t19-,21+,22+,23+,24?,25-;;/m1../s1/i1D3,12D;; |
Clave InChI |
LLBPSBFVMIUUCI-DWSJMULZSA-N |
SMILES isomérico |
[2H]/C(=C\C[C@@H](C)[C@H](C(C(=O)N[C@@H](C(C)C)C(=O)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)O)/C([2H])([2H])[2H].CCCC.CCCC |
SMILES canónico |
CCCC.CCCC.CC=CCC(C)C(C(C(=O)NC(C(C)C)C(=O)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


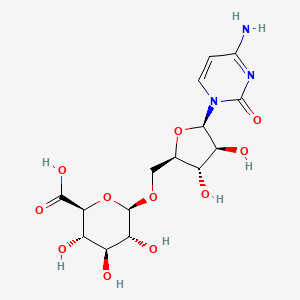

![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)

![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
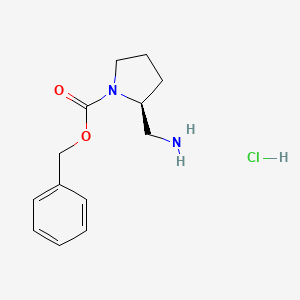
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)

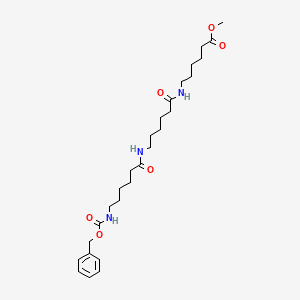
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
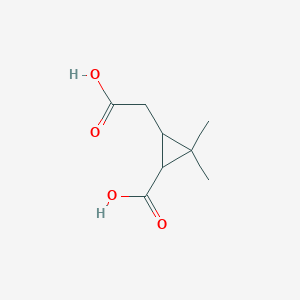
![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)
